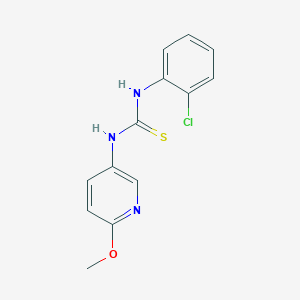

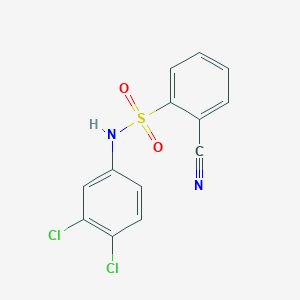

![molecular formula C18H18N4O3S B5554104 4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)

4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazole compounds are a significant class of organic chemistry due to their various biological activities and applications in corrosion inhibition. The compound belongs to this class, suggesting potential for various applications based on the properties of the triazole core and its functional groups (Srivastava et al., 2016).

Synthesis Analysis

The synthesis of triazole derivatives typically involves the treatment of precursor compounds with specific reagents under controlled conditions. For instance, Nayak and Poojary (2019) described the synthesis of a similar triazole compound by treating a precursor with dimethoxybenzaldehyde in the presence of a catalytic amount of acetic acid, achieving an 80% yield. This method demonstrates the general approach to synthesizing triazole derivatives, which may be applicable to our compound of interest (Nayak & Poojary, 2019).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed through various spectroscopic methods. For a similar compound, Srivastava et al. (2016) used FT-IR, UV-visible, and NMR spectroscopy, alongside density functional theory (DFT) calculations, to analyze its structure, demonstrating the compound's stability and providing insights into its vibrational modes and electronic transitions (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole compounds exhibit a wide range of chemical reactions due to their versatile structure. Functionalization reactions, such as aminomethylation and cyanoethylation, have been explored to modify the properties of triazole derivatives for specific applications, demonstrating the chemical versatility of these compounds (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points and solubility in various solvents, can significantly affect their practical applications. These properties are typically determined experimentally and are crucial for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of triazole compounds, such as reactivity, stability, and potential biological activities, are influenced by their molecular structure. For instance, the presence of dimethoxybenzylidene and phenoxymethyl groups in the compound of interest suggests potential for specific biological activities, as seen in related compounds with similar functional groups. Theoretical studies, such as those by Srivastava et al. (2016), can predict these activities and guide the design of new compounds with desired properties (Srivastava et al., 2016).

Scientific Research Applications

Conformational Analysis and DFT Investigations

Triazole derivatives have been synthesized and characterized for their potential in drug discovery, particularly for their inhibitory activity against tuberculosis. The study by Kumar et al. (2021) highlights the synthesis of triazole derivatives, examining their conformational stability, chemical reactivity, and molecular docking analysis, predicting their utility as new anti-TB drugs. The use of spectroscopy and Density Functional Theory (DFT) further elucidates their structural and reactive properties, offering insights into the development of therapeutic agents (Kumar et al., 2021).

Corrosion Inhibition

Ansari et al. (2014) explored the use of Schiff’s bases derived from triazole compounds as corrosion inhibitors for mild steel in acidic environments. Their research demonstrated the effectiveness of these compounds in protecting metal surfaces from corrosion, indicating their potential applications in industrial settings. Through potentiodynamic polarization and spectroscopic studies, the compounds were shown to adhere to the metal surfaces, forming a protective layer that reduces corrosion rates (Ansari et al., 2014).

Antioxidant and Biological Activities

Several studies have investigated the antioxidant properties of triazole derivatives. For example, Hussain (2016) synthesized new compounds demonstrating significant free-radical scavenging abilities. These findings are crucial for pharmaceutical applications, where antioxidants play a role in combating oxidative stress-related diseases (Hussain, 2016).

Anticancer and Antimicrobial Activities

Research into triazole derivatives has also revealed their potential in cancer therapy and antimicrobial treatments. Bekircan et al. (2008) evaluated the anticancer activity of triazole derivatives against various cancer cell lines, underscoring the versatility of these compounds in developing new chemotherapeutic agents. Additionally, the antimicrobial properties of these compounds against a range of pathogens suggest their utility in addressing infectious diseases (Bekircan et al., 2008).

properties

IUPAC Name |

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-23-15-8-9-16(24-2)13(10-15)11-19-22-17(20-21-18(22)26)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,26)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTZCGOPIJPLCA-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

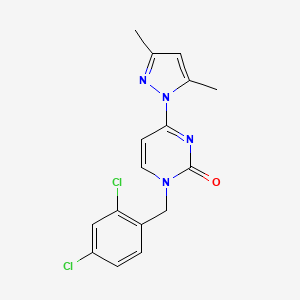

![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)

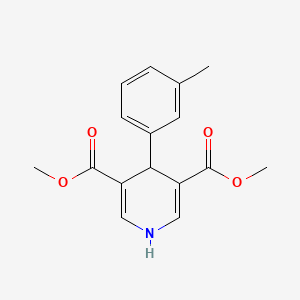

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

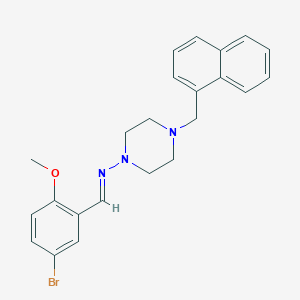

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)